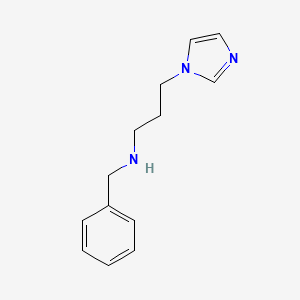

ベンジル-(3-イミダゾール-1-イル-プロピル)-アミン

概要

説明

“N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide” is a compound that has been studied for its interesting fluorescence properties . It forms complexes with divalent ions of manganese, cobalt, zinc, cadmium, and mercury .

Synthesis Analysis

The compound was synthesized using DMF as a solvent and refluxing at 100 °C for 12 hours . After the reaction mixture was cooled, ice-cold water was added to it. The resulting precipitate was filtered and dried .Molecular Structure Analysis

The metal complexes of this compound are isomorphous and have a distorted tetrahedral geometry . Two types of bend orientations of the ligand are observed: a parallel arrangement of imidazole with the 1,8-naphthalimide ring and a non-parallel arrangement in the tetrahedral complexes .Physical and Chemical Properties Analysis

The compound is a silky white precipitate . More specific physical and chemical properties were not found in the available sources.科学的研究の応用

クロマトグラフィー

ベンジル-(3-イミダゾール-1-イル-プロピル)-アミンは、シリカゲルに官能基化して、クロマトグラフィーの固定相を作成できます。これにより、イミダゾール官能基との相互作用に基づいて化合物を分離できます。 ラベル化の程度と比表面積は、分離プロセスを最適化するために重要です .

蛍光研究

この化合物は、マンガン、コバルト、亜鉛、カドミウム、水銀などの二価イオンと錯体を形成し、その構造が特徴付けられています。 これらの錯体は独自の蛍光特性を示すため、分子間相互作用と構造の研究に役立ちます .

作用機序

Target of Action

It is known that imidazole functional groups can interact with various biological targets .

Mode of Action

Compounds with imidazole groups are known to interact with their targets in a variety of ways .

Biochemical Pathways

Imidazole compounds can participate in a variety of biochemical reactions .

Result of Action

Imidazole compounds are known to have a variety of biological effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of chemical compounds .

Safety and Hazards

特性

IUPAC Name |

N-benzyl-3-imidazol-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-3,5-6,8,10,12,14H,4,7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHMXLKXQDOCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2558015.png)

![4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2558016.png)

![2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone](/img/structure/B2558018.png)

![N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2558020.png)

![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)

![N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B2558029.png)

![1-benzyl-3-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2558032.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide](/img/no-structure.png)

![N-(cyanomethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2558034.png)

![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)